![molecular formula C18H12N2O4 B2360118 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922108-71-2](/img/structure/B2360118.png)
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide
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Overview
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a dibenzo[b,f][1,4]oxazepine core, which is fused with a furan-2-carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor control, reward learning, and decision making.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to the receptor and inhibits its activity, leading to changes in neurotransmission and neuronal activity.
Result of Action
The molecular and cellular effects of the compound’s action include changes in neurotransmission and neuronal activity due to the inhibition of the Dopamine D2 receptor . This can result in therapeutic effects for various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan-2-carboxamide moiety: This step involves the coupling of the dibenzo[b,f][1,4]oxazepine intermediate with a furan-2-carboxylic acid derivative, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound shares a similar core structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Quetiapine: A well-known antipsychotic drug that also features a dibenzo[b,f][1,4]thiazepine core.
Uniqueness
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties
Biological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is a complex organic compound belonging to the family of dibenzo[b,f][1,4]oxazepines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections will detail its synthesis, biological activity, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the dibenzo[b,f][1,4]oxazepine core through cyclization reactions.
- Introduction of the furan-2-carboxamide group via substitution reactions.
Reaction Conditions
The synthesis often requires:
- Strong acids or bases
- High temperatures
- Specific catalysts to facilitate the reactions
These conditions are crucial for achieving high yields and purity of the final product .
Antimicrobial Activity
Research indicates that compounds related to dibenzo[b,f][1,4]oxazepines exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results.
Compound | Target Bacteria | Inhibition (%) |
---|---|---|
Compound A | E. coli | 85% |
Compound B | S. aureus | 78% |
These results suggest that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Activity
This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation in various human cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies revealed that this compound significantly inhibited the growth of ovarian carcinoma (PA1) and prostate carcinoma (PC3) cell lines:
Cell Line | IC50 (µM) |
---|---|
PA1 | 15 |
PC3 | 20 |
The mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation .
Neuroprotective Activity
Neuroprotective effects have also been observed with this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis at low concentrations.
The neuroprotective activity is likely due to its antioxidative properties, which help mitigate cellular damage caused by reactive oxygen species (ROS).
Toxicity Studies
Despite its promising biological activities, toxicity assessments are essential for understanding the safety profile of this compound. Studies on zebrafish embryos have indicated that while some derivatives exhibit low toxicity levels, others may pose risks at higher concentrations .
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17-12-10-11(19-18(22)16-6-3-9-23-16)7-8-14(12)24-15-5-2-1-4-13(15)20-17/h1-10H,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKRKSLUZRCGMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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